1-(2,4-二氯苄基)-4-哌啶甲酸乙酯

描述

Synthesis Analysis

The synthesis of related piperidine compounds often involves Knoevenagel condensation reactions or esterification followed by hydrogenation. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, a compound with a somewhat similar structure, is synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate, indicating a potential pathway for synthesizing structurally related compounds (Kumar et al., 2016). Additionally, ethyl 4-piperidingcarboxylate, an important intermediate, is synthesized from isonicotinic acid by esterification and hydrogenation (Chen Ying-qi, 2007), which might suggest a method for synthesizing ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate by adapting these synthetic routes.

Molecular Structure Analysis

The molecular structure of compounds related to ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate often exhibits significant conformational flexibility. For example, the crystal and molecular structure analysis of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate revealed hydrogen-bonded dimers stabilized by C-H...π interactions (Khan et al., 2013). These findings provide insights into how ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate might form similar stabilizing interactions.

Chemical Reactions and Properties

The chemical reactivity and properties of piperidine derivatives can be inferred from studies on related compounds. For example, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene indicated novel carbonylation at a C−H bond in the piperazine ring (Ishii et al., 1997). Such reactivity might be expected or adapted for ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate, enhancing its functional group transformations.

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting points, and crystalline forms, can significantly impact their application. While specific data on ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate is not directly available, studies on structurally related compounds provide a basis for understanding its physical behavior. For instance, the crystal structure analysis of ethyl 3-benzoyl-2,6-bis(2-chlorophenyl)-1-cyano-4-hydroxy-4-phenylcyclohexane-1-carboxylate indicated specific crystalline forms and stability (Dyachenko & Chernega, 2007), hinting at similar physical characteristics for ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate.

Chemical Properties Analysis

The chemical properties of ethyl 1-(2,4-dichlorobenzyl)-4-piperidinecarboxylate, such as reactivity towards nucleophiles or electrophiles, acid-base behavior, and stability under various conditions, can be deduced from the behavior of structurally related compounds. For instance, studies on the synthesis and reactivity of piperidine derivatives highlight the influence of substituents on their chemical behavior (Sugimoto et al., 1990).

科学研究应用

有机合成应用:

- 1-(2,4-二氯苄基)-4-哌啶甲酸乙酯已被用于高官能化四氢吡啶的合成中,通过膦催化的 [4 + 2] 环化过程。该合成展示了完全的区域选择性和优异的产率,扩展了有机化学中的反应范围 (Zhu, Lan, & Kwon, 2003).

药物化学应用:

- 在药物化学中,该化合物在合成靛红衍生物的席夫碱和曼尼希碱方面显示出前景。这些衍生物在药理学和药物开发中具有潜在应用 (Bekircan & Bektaş, 2008).

- 此外,使用该化合物合成的新的哌啶衍生物已被评估其抗乙酰胆碱酯酶 (anti-AChE) 活性,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Sugimoto et al., 1990; Sugimoto et al., 1992).

材料科学应用:

- 在材料科学中,1-(2,4-二氯苄基)-4-哌啶甲酸乙酯用于制备各种化合物。例如,它已被用于开发千克级规模的 AZD1283 合成,AZD1283 是一种 P2Y12 受体的选择性和可逆拮抗剂,支持临床前和临床研究 (Andersen et al., 2013).

催化和化学工程:

- 该化合物已参与催化研究,特别是在使用碱性碳作为催化剂制备二氢吡啶的过程中。这些发现有助于在化学合成中开发“绿色”和“清洁”的方法 (Perozo-Rondón et al., 2006).

属性

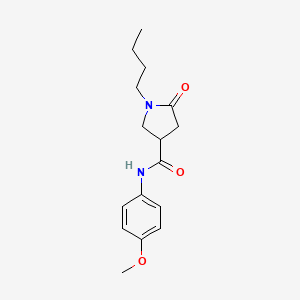

IUPAC Name |

ethyl 1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO2/c1-2-20-15(19)11-5-7-18(8-6-11)10-12-3-4-13(16)9-14(12)17/h3-4,9,11H,2,5-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBPJSTMTQLFAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2,4-dichlorobenzyl)piperidine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)

![N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B4580231.png)

![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)

![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)

![4-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4580244.png)

![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)

![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)

![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)

![N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(2-methylphenyl)-3-phenylpropanamide](/img/structure/B4580305.png)